![molecular formula C14H15NO2 B2377652 4-[(4-Methoxybenzyl)amino]phenol CAS No. 63760-17-8](/img/structure/B2377652.png)

4-[(4-Methoxybenzyl)amino]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

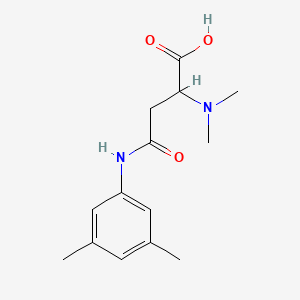

“4-[(4-Methoxybenzyl)amino]phenol” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 .

Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxybenzyl)amino]phenol” consists of a phenol group attached to a methoxybenzyl group via an amino link . The InChI code for this compound is 1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3 .

Physical And Chemical Properties Analysis

The compound “4-[(4-Methoxybenzyl)amino]phenol” has a molecular weight of 229.28 . Its exact mass is 229.110275 Da and its monoisotopic mass is also 229.110275 Da . The compound has a complexity of 189 .

Applications De Recherche Scientifique

1. Synthesis of Lanthanide Complexes

The compound 4-[(4-Methoxybenzyl)amino]phenol has been utilized in the synthesis of lanthanide complexes. A study reports the synthesis and characterization of N4O3 amine phenol ligands, including derivatives such as tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine, which are used to produce bis(ligand)lanthanide complex cations (Liu, Yang, Rettig & Orvig, 1993).

2. Role in UDP-Glucuronosyltransferase Activity

This compound plays a significant role in understanding the phenol binding site of UDP-glucuronosyltransferases (UGTs). Research using photoaffinity labeling and mass spectrometry has elucidated the involvement of phenolic derivatives in the catalytic activity of UGT1A10, a crucial enzyme in drug metabolism (Xiong et al., 2006).

3. Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, a derivative of 4-[(4-Methoxybenzyl)amino]phenol, has been used in the synthesis of oligoribonucleotides. This compound aids in protecting the 2′-hydroxyl group of adenosine, proving crucial in oligoribonucleotide synthesis (Takaku & Kamaike, 1982).

4. Anti-Asthmatic Activity

Phenolic compounds derived from 4-[(4-Methoxybenzyl)amino]phenol have shown significant anti-asthmatic activities. Studies indicate that these compounds inhibit specific airway resistance and reduce inflammatory responses in asthma models (Jang, Lee & Kim, 2010).

5. Synthesis of Antibacterial and Antioxidant Compounds

Derivatives of 4-[(4-Methoxybenzyl)amino]phenol have been synthesized and characterized for their antibacterial and antioxidant properties. Research shows that imine compounds derived from this chemical structure exhibit significant activity against various pathogens and oxidative stress (Ceyhan et al., 2015).

6. Synthesis of Phenolic Lignans

Phenolic lignans, synthesized using derivatives of 4-[(4-Methoxybenzyl)amino]phenol, have been shown to possess notable antioxidant activities. These compounds are significant in understanding the antioxidant mechanisms and potential therapeutic applications (Yamauchi et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-[(4-Methoxybenzyl)amino]phenol are currently unknown. This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)methylamino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZVFVARBVQZAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxybenzyl)amino]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)

![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)